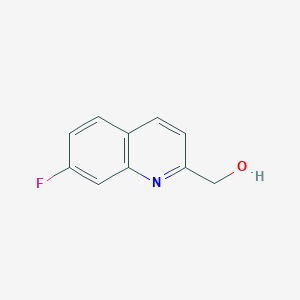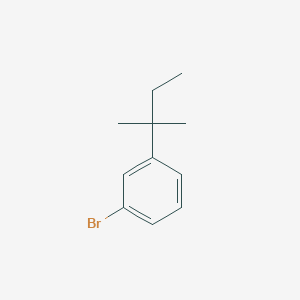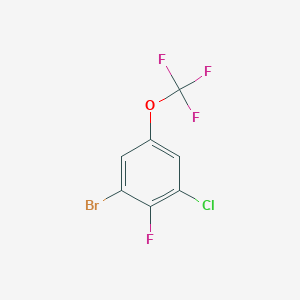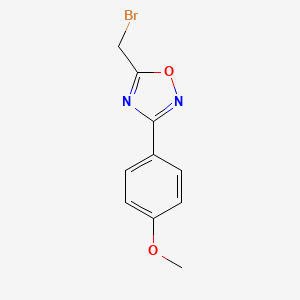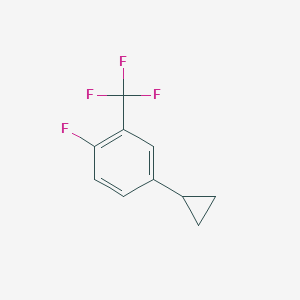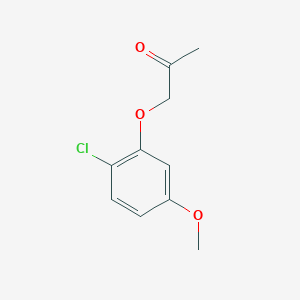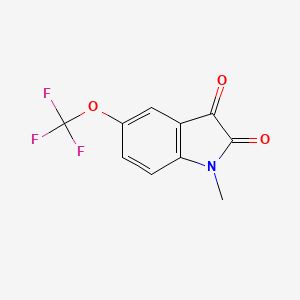
1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indoline-2,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through nucleophilic substitution reactions . The reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism by which 5-(Trifluoromethoxy)-1-methylindoline-2,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through caspase activation . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, improving its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethoxy)oxindole: Shares a similar core structure but differs in the position of the trifluoromethoxy group.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy substituents but different core structures.
Uniqueness
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H6F3NO3 |
|---|---|
Molekulargewicht |
245.15 g/mol |
IUPAC-Name |
1-methyl-5-(trifluoromethoxy)indole-2,3-dione |
InChI |
InChI=1S/C10H6F3NO3/c1-14-7-3-2-5(17-10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
InChI-Schlüssel |
HGOMGUBYEBLVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


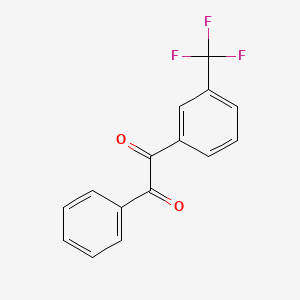

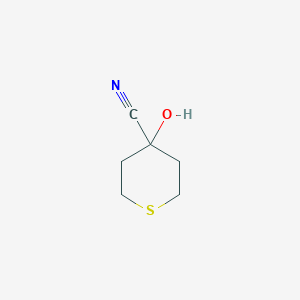
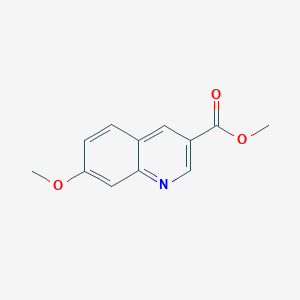
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)

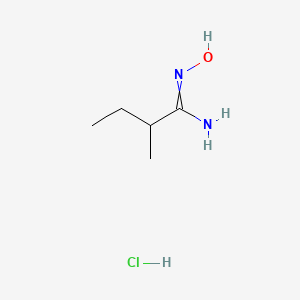
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
